molecular formula C9H6N4 B1317219 2-(1H-imidazol-1-yl)nicotinonitrile CAS No. 94448-88-1

2-(1H-imidazol-1-yl)nicotinonitrile

Cat. No. B1317219
CAS RN: 94448-88-1
M. Wt: 170.17 g/mol
InChI Key: WTCYHIRTEOPQOQ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)nicotinonitrile, also known as INN, is a chemical compound that has been extensively studied for its potential therapeutic applications. INN is a heterocyclic compound that contains both an imidazole and a pyridine ring. The unique structure of INN has led to its investigation for use in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

2-(1H-imidazol-1-yl)nicotinonitrile serves as a precursor in the synthesis of sterically hindered heterocyclic derivatives. For example, 2,4-disubstituted 3-(azolyl)pyridines, including imidazolyl derivatives, have been synthesized from nicotinonitriles. These compounds form a library of derivatives that are of interest due to their potential biological activities and applications in medicinal chemistry (Lukyanov, Bliznets, & Shorshnev, 2008).

Antimicrobial and Cytotoxic Activities

Derivatives of this compound have been evaluated for their antimicrobial and cytotoxic properties. Novel benzimidazole derivatives bearing cyanopyridine motifs have shown significant in vitro antimicrobial activity against various bacterial and fungal strains. Additionally, these compounds exhibited low cytotoxicity in preliminary studies, indicating their potential as therapeutic agents with minimal adverse effects (Desai et al., 2014).

Antibacterial and Antifungal Activity

Various studies have focused on the antibacterial and antifungal efficacy of nicotinonitrile derivatives. Compounds synthesized from this compound have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to potent activity. These studies highlight the potential of such derivatives in developing new antimicrobial agents (Bhuva et al., 2015).

Molecular Structure and Photophysical Properties

The structural characterization of derivatives, including the examination of their photophysical properties, is a crucial aspect of research on this compound. Investigations into the optical penetrability and other related properties of these compounds contribute to the understanding of their potential applications in material science and optoelectronics (Cui Xiao-ying, 2012).

Corrosion Inhibition

Imidazoline derivatives of this compound have been explored as corrosion inhibitors for metals in acidic solutions. These studies focus on understanding the inhibition mechanisms and the efficiency of such compounds in protecting metals against corrosion, which is vital for their application in industrial settings (Zhang et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(1H-imidazol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a ligand, binding to metal ions in enzyme active sites, thereby influencing enzyme activity. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . The impact of this compound on cellular processes makes it a valuable tool for studying cell biology and disease mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring in this compound can coordinate with metal ions in enzyme active sites, leading to changes in enzyme activity. For example, the binding of this compound to the heme iron atom of cytochrome P450 can result in either inhibition or activation of the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression. These long-term effects highlight the importance of considering the temporal aspects of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and other metabolic pathways. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence the activity of enzymes involved in nucleotide metabolism, thereby affecting the levels of nucleotides and other metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other extracellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within cells. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical pathways.

properties

IUPAC Name

2-imidazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCYHIRTEOPQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531817
Record name 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94448-88-1
Record name 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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